molecular formula C22H30N4O3 B5531495 (1R,7S)-3-(2-ethylbutyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one

(1R,7S)-3-(2-ethylbutyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one

Cat. No.: B5531495
M. Wt: 398.5 g/mol
InChI Key: AXALJCQBMVXJII-HXTDOEILSA-N
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Description

The compound (1R,7S)-3-(2-ethylbutyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one is a complex organic molecule with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-3-(2-ethylbutyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the functional groups: The ethylbutyl and imidazo[1,5-a][1,4]diazepine moieties are introduced through nucleophilic substitution and condensation reactions.

    Final assembly: The final step involves the coupling of the tricyclic core with the carbonyl and oxa-azatricyclo moieties under controlled conditions, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-3-(2-ethylbutyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one: undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, lithium diisopropylamide, dimethylformamide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs of the original compound.

Scientific Research Applications

(1R,7S)-3-(2-ethylbutyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of (1R,7S)-3-(2-ethylbutyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to specific receptors: It interacts with receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways.

    Inhibit enzymes: It can inhibit the activity of certain enzymes, leading to changes in cellular metabolism and function.

    Modulate gene expression: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

(1R,7S)-3-(2-ethylbutyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

IUPAC Name

(1R,7S)-3-(2-ethylbutyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-3-15(4-2)11-26-13-22-7-6-17(29-22)18(19(22)21(26)28)20(27)24-8-5-9-25-14-23-10-16(25)12-24/h6-7,10,14-15,17-19H,3-5,8-9,11-13H2,1-2H3/t17-,18?,19?,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXALJCQBMVXJII-HXTDOEILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC23C=CC(O2)C(C3C1=O)C(=O)N4CCCN5C=NC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)CN1C[C@]23C=C[C@H](O2)C(C3C1=O)C(=O)N4CCCN5C=NC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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